Palmitanilide
CAS No.: 6832-98-0
Cat. No.: VC1708494
Molecular Formula: C22H37NO
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6832-98-0 |
---|---|
Molecular Formula | C22H37NO |
Molecular Weight | 331.5 g/mol |
IUPAC Name | N-phenylhexadecanamide |
Standard InChI | InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) |
Standard InChI Key | VENJCACPSJGPCM-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Palmitanilide, also known as N-phenylpalmitamide or N-palmitoylaniline, is an amide formed by the condensation of palmitic acid with aniline. Its structure consists of a phenyl group attached to an amide linkage connected to a linear C16 aliphatic chain . This combination of aromatic and aliphatic regions confers amphiphilic properties to the molecule, allowing it to interact with both polar and non-polar environments.
Property | Information |
---|---|
CAS Number | 6832-98-0 |
Molecular Formula | C22H37NO |
Molecular Weight | 331.54 g/mol |
IUPAC Name | N-phenylhexadecanamide |
Synonyms | N-Phenylpalmitamide, N-Palmitoylaniline, Hexadecananilide |
SMILES Notation | CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 |
InChIKey | VENJCACPSJGPCM-UHFFFAOYSA-N |
The molecular structure features a carbonyl group (-C=O) directly connected to both the long aliphatic chain on one side and the nitrogen atom of the aniline moiety on the other side . This structure allows for hydrogen bonding interactions through the amide group while the hydrophobic chains facilitate intermolecular van der Waals interactions.
Physical and Chemical Properties
Palmitanilide appears as a white to almost white crystalline powder under standard conditions . Its physical properties make it suitable for various applications requiring thermal stability and specific melting characteristics.
The compound exhibits limited water solubility due to its predominantly hydrophobic character but dissolves well in various organic solvents. This solubility profile is particularly important for its applications in organic synthesis and formulation chemistry .
Synthesis and Preparation
Multiple approaches exist for the synthesis of palmitanilide, with enzyme-catalyzed reactions showing particular promise for efficient and environmentally friendly production.
Enzyme-Catalyzed Synthesis
Lipase-catalyzed direct amidation has been extensively studied for palmitanilide synthesis. The reaction typically involves Mucor miehei lipase (Lipozyme IM20) facilitating the amidation of tripalmitin with aniline in organic solvents . This biocatalytic approach offers several advantages over conventional chemical methods, including milder reaction conditions and higher selectivity.
The kinetics of this enzyme-catalyzed reaction follow a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates . Optimal reaction conditions have been identified as:
Parameter | Optimized Value | Yield |
---|---|---|
Temperature | 40°C | 88.9% (after 24h) |
Enzyme Concentration | 1.4% (70 mg) | 88.9% |
Reaction Time | 24 hours | 88.9% |
The enzyme demonstrates reasonable operational stability, retaining 38.1% of its initial activity even after repeated use for 48 hours .
Applications and Uses
Palmitanilide finds applications across multiple industrial and research sectors due to its unique chemical structure and properties.
Personal Care and Cosmetic Applications
The compound plays a significant role in personal care product formulations, particularly in creams and lotions where it helps stabilize mixtures of oil and water-based ingredients . Its amphiphilic nature makes it an effective ingredient in emulsifiers and surfactants, contributing to product stability and performance.
Industrial Applications
Palmitanilide serves as an important intermediate in the synthesis of specialty chemicals . It is utilized in:
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Manufacturing of industrial lubricants
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Production of protective coatings
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Development of surfactants for various industrial processes
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Formulation of detergents and cleaning products
Research Applications
In research settings, palmitanilide is employed as a model compound for studying:
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Lipid crystallization behaviors
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Self-assembly processes in organic systems
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Structure-property relationships in amide-based compounds
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Gelation mechanisms in organic media
Research Findings
Recent scientific investigations have revealed several noteworthy properties and applications of palmitanilide, particularly in material science and antimicrobial research.
Gel-Forming Properties
Palmitanilide demonstrates remarkable organogelation properties, particularly in non-polar solvents such as olive oil and squalane . Studies show that it can form stable gels at relatively low critical gel concentrations (CGC), making it valuable for applications requiring controlled rheological properties.
Solvent | Critical Gel Concentration (CGC) | Gel Appearance |
---|---|---|
n-octane | Low (exact value not specified) | Opaque |
Squalane | Low (exact value not specified) | Opaque |
Olive Oil | Low (exact value not specified) | Opaque |
Polar solvents | Higher | Variable |
Particularly noteworthy is the behavior of palmitanilide when combined with other alkylanilides such as stearanilide (18An) and myristanilide (14An) . These mixed systems exhibit enhanced gel-forming properties compared to single-component systems:
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Reduced critical gel concentration (from 1.0 wt.% to 0.1 wt.%)
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Improved transparency (transitioning from opaque to translucent)
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Enhanced thixotropic behavior (recovery of gel state after mechanical disruption)
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Better mechanical properties
The mixed molecular-gel systems demonstrate superior thixotropic behavior, which is particularly valuable for applications requiring controlled flow properties and recovery after mechanical stress .
Antimicrobial Activity
Research has identified significant antimicrobial properties of palmitanilide, particularly against Bacillus cereus . This finding suggests potential applications in antimicrobial formulations and preservative systems, although additional research is needed to fully characterize its spectrum of activity and efficacy at various concentrations.
Comparative Studies
Comparative analyses between palmitanilide and structurally related compounds provide insights into structure-activity relationships and help optimize formulations for specific applications.
Comparison with Other Alkylanilides
Studies comparing the gel-forming properties of various alkylanilides reveal that alkyl chain length significantly influences gelation behavior . Specifically:
Compound | Alkyl Chain Length | Gel-Forming Ability | Relative CGC |
---|---|---|---|
Stearanilide (18An) | C18 | Superior | Lowest |
Palmitanilide (16An) | C16 | Excellent | Intermediate |
Myristanilide (14An) | C14 | Good | Highest |
These findings indicate that longer alkyl chains enhance gel-forming abilities through stronger alkyl-alkyl interactions, which favor crystal formation leading to gel network development .
Comparison with Alkylamides
When compared to alkylamides (lacking the phenyl group), alkylanilides including palmitanilide show:
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Increased solubility in polar solvents such as DMF and tetrahydrofuran
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Higher critical gel concentrations in some solvents
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Different thermal behaviors and melting characteristics
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Modified hydrogen bonding capabilities due to the presence of the phenyl group
The phenyl group in palmitanilide significantly impacts its physicochemical properties, introducing aromatic interactions that influence crystal packing, solubility, and thermal behavior .
Recent Developments and Future Perspectives
The versatility of palmitanilide continues to drive research across multiple domains. Recent developments suggest several promising directions for future applications and investigations.
Advanced Material Applications
The thixotropic behavior of palmitanilide-based mixed molecular gels shows particular promise for applications in healthcare and cosmetics . These materials could serve as:
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Ointment base materials with controlled release properties
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Delivery systems for topical medications
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Stabilizers for emulsions and suspensions requiring specific rheological profiles
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Structuring agents in oils and lipid-based formulations
Research Gaps and Opportunities
Despite significant advances, several knowledge gaps remain in palmitanilide research:
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Detailed mechanistic understanding of its gelation behavior at the molecular level
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Comprehensive characterization of its interactions with biological membranes
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Exploration of potential environmental impacts and biodegradation pathways
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Development of structure-property relationships to guide the design of optimized derivatives
Addressing these gaps presents significant opportunities for researchers in materials science, pharmaceutical formulation, and chemical engineering.
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